
2-Furaldehyde, 5-nitro-, (4-ethylpiperazinylacetyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethylpiperazin-1-yl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a nitrofuran moiety, and an acetamide group, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide typically involves the reaction of 4-ethylpiperazine with 5-nitrofuran-2-carbaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) is common in the analysis and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a palladium catalyst, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amine derivatives from reduction reactions and substituted piperazine derivatives from substitution reactions .
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, leading to cell death. Additionally, the piperazine ring may interact with various receptors and enzymes, modulating their activity and contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methylpiperazin-1-yl)acetonitrile
- 2-(4-ethylpiperazin-1-yl)benzoic acid
- 2-((4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)amino)-5-methylbenzo[f]pyrimido[4,5-b][1,4]oxazepin-6(5H)-one
Uniqueness
2-(4-ethylpiperazin-1-yl)-N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]acetamide is unique due to its combination of a piperazine ring, nitrofuran moiety, and acetamide group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
33165-17-2 |
|---|---|
Molecular Formula |
C13H19N5O4 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C13H19N5O4/c1-2-16-5-7-17(8-6-16)10-12(19)15-14-9-11-3-4-13(22-11)18(20)21/h3-4,9H,2,5-8,10H2,1H3,(H,15,19)/b14-9+ |
InChI Key |
JCZOOFVQWBRCAL-NTEUORMPSA-N |
Isomeric SMILES |
CCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






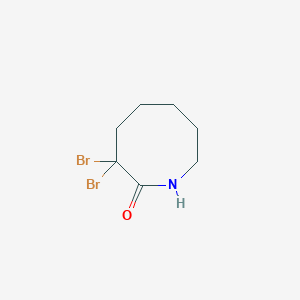
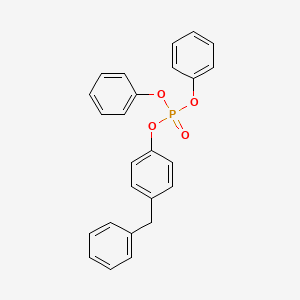
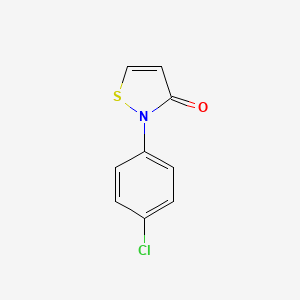
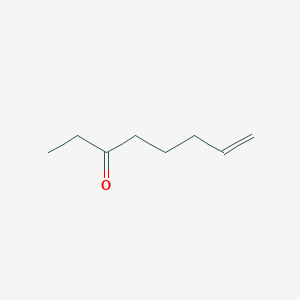
![2-[(2-Methylprop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14681485.png)

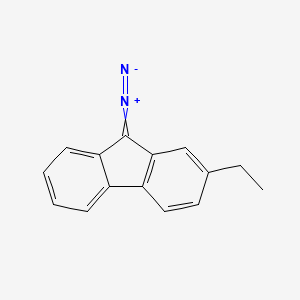
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)

![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
